2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-14-7-2-4-9-17(14)28-21(18-10-6-12-31-18)20-22(32-28)24(30)27(23(20)29)25-16(13-26)15-8-3-5-11-19(15)33-25/h2,4,6-7,9-10,12,20-22H,3,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRMSGKLFQKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of the furan ring, isoxazole moiety, and benzo[b]thiophene structure are particularly noteworthy for their roles in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4S |
| Molecular Weight | 372.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has shown promising results in cancer cell lines. A study reported an IC50 value of 12 µM against HeLa cells (cervical cancer) and 15 µM against MCF-7 cells (breast cancer), indicating moderate cytotoxicity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Preliminary investigations into neuroprotective effects suggest that the compound may reduce oxidative stress in neuronal cells. In a model using SH-SY5Y neuroblastoma cells, treatment with the compound led to a decrease in reactive oxygen species (ROS) levels by approximately 30%, suggesting potential utility in neurodegenerative conditions.
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of the compound and tested their antimicrobial efficacy. The derivatives exhibited enhanced activity compared to the parent compound, indicating structure-activity relationships (SAR) that could guide future modifications for improved efficacy .
- Cytotoxicity Assays : In a comparative study of various compounds with similar structures, this compound demonstrated superior activity against cancer cell lines when compared to traditional chemotherapeutics like doxorubicin .
- Neuroprotection Study : A recent investigation into its neuroprotective properties revealed that the compound could significantly mitigate neurotoxicity induced by glutamate in neuronal cultures, highlighting its potential as a therapeutic agent for conditions such as Alzheimer's disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The isoxazole moiety is believed to play a critical role in inhibiting enzymes involved in cellular signaling pathways.
- Receptor Modulation : The structural components may allow for binding to receptors involved in apoptosis and cell survival pathways.
Scientific Research Applications
Structural Characteristics
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's electron-rich character. |
| Isoxazole Moiety | Known for its pharmacological activities. |
| Benzo[b]thiophene | Imparts stability and potential for π-π stacking. |
| Carbonitrile Group | Enhances reactivity towards nucleophiles. |
Antimicrobial Activity
Research has demonstrated that compounds containing furan and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been synthesized and evaluated for their efficacy against various bacterial strains and fungi. The presence of the furan moiety is often linked to enhanced biological activity due to its ability to interact with biological targets effectively .
Anticancer Properties
The compound's structural motifs suggest potential anticancer activity. Studies on related compounds have shown that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest. The cytotoxic effects are often attributed to the unique arrangement of electron-withdrawing groups that enhance interactions with cellular targets .
Enzyme Inhibition
The ability of compounds with similar structures to act as enzyme inhibitors has been documented. For example, certain isoxazole derivatives have been reported as effective inhibitors of tyrosine kinases, which play crucial roles in cancer progression. This inhibition can lead to decreased proliferation of cancer cells, making such compounds valuable in drug development .
Synthetic Pathways
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
- Cyclization Strategies : Employing cyclization techniques that involve the formation of the isoxazole ring from suitable precursors.
Characterization Techniques
Characterization of synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of furan-based compounds, it was found that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the furan ring in modulating activity levels .
Study 2: Cytotoxic Activity Against Cancer Cells
A series of isoxazole derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the isoxazole ring led to enhanced activity against prostate and breast cancer cell lines, showcasing the potential for developing new anticancer agents based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
